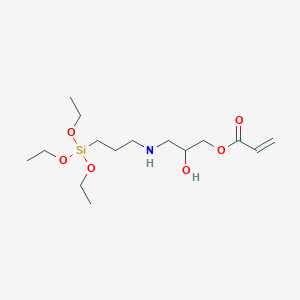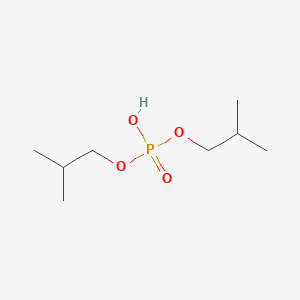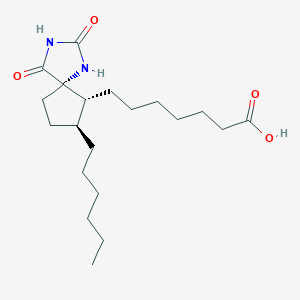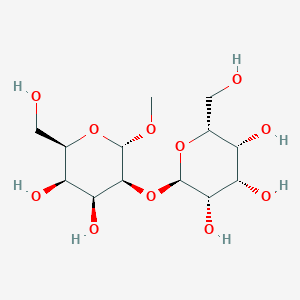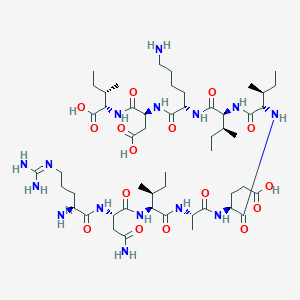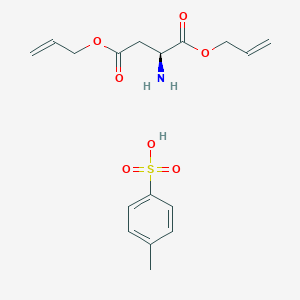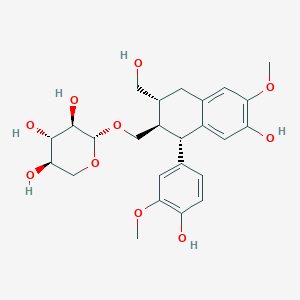
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
β-carboline derivatives, including tetrahydro-β-carbolines, are typically synthesized through Pictet-Spengler condensation, followed by various modifications such as esterification, cyclization, and functional group transformations. For instance, the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from specific ketones has been explored through cyclization with acidic catalysts followed by reactions with alcohols to produce the corresponding esters (Hanzawa et al., 2012). Another method involves the esterification of carboxylic acids with alcohols and phenols using coupling reagents under mild conditions (Balalaie et al., 2008).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. The molecular structure often includes a tricyclic core with nitrogen atoms, which is fundamental to its biological activity. Studies have detailed the structure of similar compounds, providing insights into their conformation and the effects of substituents on their overall shape and reactivity.
Chemical Reactions and Properties
β-carboline derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidations, and further condensations. These reactions are pivotal in modifying the compound to enhance its biological activity or to understand its reactivity pattern. For example, reactions involving methyl esters with different nucleophiles have been studied to produce novel compounds (Jakubkienė et al., 2007).
Physical Properties Analysis
The physical properties of β-carboline derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties can influence the compound's suitability for use in pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different chemical agents, and photochemical behavior, define the versatility and potential applications of β-carboline derivatives. Investigations into the photophysical properties of methyl beta-carboline-3-carboxylate, for instance, have provided valuable information on the hydrogen bonding interactions and fluorescence emissions of these compounds (Reyman et al., 2003).
Applications De Recherche Scientifique
Tetrahydro-β-carbolines in Drug Development
Tetrahydro-β-carbolines, due to their diverse biological activities, are subjects of significant interest in medicinal chemistry. Research has focused on the design, structure, and biological characteristics of synthetic compounds featuring the tetrahydro-β-carboline scaffold. These efforts aim to explore structure-activity relationships (SAR) and potentially lead to the development of new therapeutic agents. For instance, a review on synthetic bioactive tetrahydro-β-carbolines highlights their role in drug discovery, emphasizing the scaffold's prevalence in both natural products and marketed drugs (Wang et al., 2021).
Synthesis and Chemical Modifications
The Pictet-Spengler reaction is a cornerstone synthetic technique for preparing tetrahydro-β-carboline scaffolds, including those functionalized at the C-1 position. This reaction has been utilized extensively in combinatorial chemistry to generate diverse derivatives of tetrahydro-β-carbolines, offering a pathway for the synthesis of compounds with potential biological activity. Reviews covering advancements in synthetic methodologies for tetrahydro-β-carbolines, both in solution phase and on solid phase, shed light on the adaptability and utility of these compounds in drug development (Rao et al., 2017).
Environmental Impacts and Biodegradation
Research on fatty acid methyl esters (FAME), which are structurally related to the compound , indicates their biodegradability and the natural attenuation processes in soil and groundwater. Although primarily focused on biodiesel components, such studies inform on the environmental behavior of similar ester compounds, suggesting potential for environmental safety and sustainability considerations in the use of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester (Thomas et al., 2017).
Propriétés
IUPAC Name |
methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKPCJAOVAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558896 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester | |
CAS RN |
121911-03-3 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



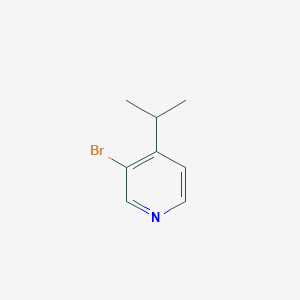
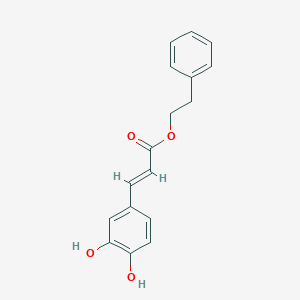
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)


